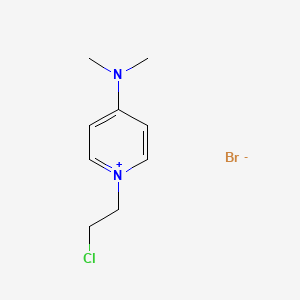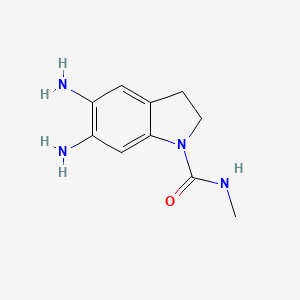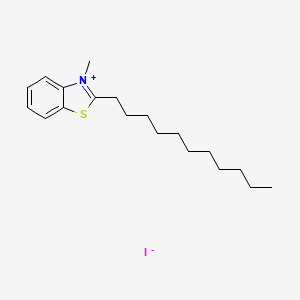![molecular formula C11H14O2S B14384395 1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene CAS No. 88235-30-7](/img/structure/B14384395.png)
1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene: is an organic compound with the molecular formula C11H14O2S It is a derivative of benzene, characterized by the presence of two methoxy groups and a methylsulfanyl group attached to an ethenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-dimethoxybenzene and a suitable methylsulfanyl-containing reagent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the desired transformations.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes, including:
Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes may be employed.
Optimization of Reaction Parameters: Industrial production focuses on optimizing reaction parameters, such as temperature, pressure, and reaction time, to achieve high yields and purity.
Purification Techniques: Advanced purification techniques, such as distillation and chromatography, are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of reduced derivatives, such as thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethenyl side chain.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Catalysts: Catalysts like palladium or platinum may be employed in certain reactions to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Various substituted derivatives can be obtained through substitution reactions.
Scientific Research Applications
1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including oxidative stress and signal transduction pathways.
Binding Interactions: The presence of methoxy and methylsulfanyl groups influences its binding interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene: A simpler derivative with only methoxy groups.
1,2-Dimethoxy-4-vinylbenzene: Lacks the methylsulfanyl group.
1,2-Dimethoxy-4-(prop-1-enyl)benzene: Contains a different side chain.
Uniqueness
1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88235-30-7 |
|---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1,2-dimethoxy-4-(2-methylsulfanylethenyl)benzene |
InChI |
InChI=1S/C11H14O2S/c1-12-10-5-4-9(6-7-14-3)8-11(10)13-2/h4-8H,1-3H3 |
InChI Key |
GYAOILJAQGXZEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CSC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14384312.png)
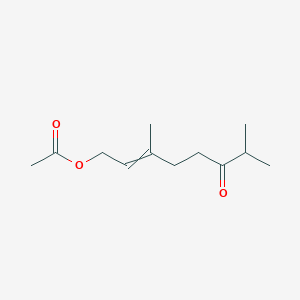
phosphanium perchlorate](/img/structure/B14384328.png)
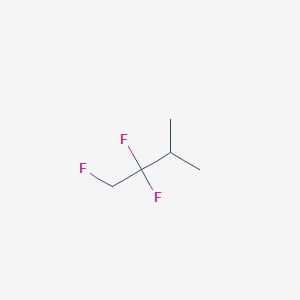
![3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one](/img/structure/B14384334.png)
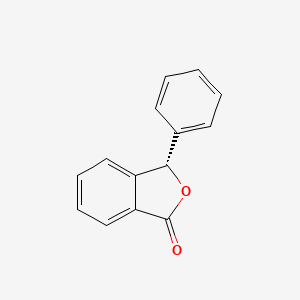
![3-[4-(4-Nitroanilino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14384349.png)
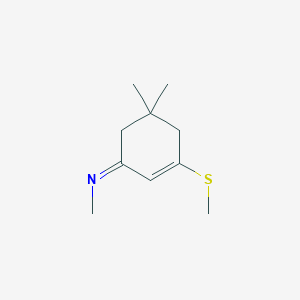

![4-{(4,5-Dihydro-1,3-thiazol-2-yl)[(pyridin-3-yl)methyl]amino}benzonitrile](/img/structure/B14384366.png)
![(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14384380.png)
